molecular formula C13H23ClO4 B14348255 Diethyl (2-chlorohexyl)propanedioate CAS No. 90284-89-2

Diethyl (2-chlorohexyl)propanedioate

Cat. No.: B14348255
CAS No.: 90284-89-2
M. Wt: 278.77 g/mol
InChI Key: IUYBDUVPRVZPIM-UHFFFAOYSA-N
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Description

Diethyl (2-chlorohexyl)propanedioate is an organochlorine ester derivative of propanedioic acid (malonic acid). Its structure features a central propanedioate core substituted with a 2-chlorohexyl group and two ethyl ester moieties. This compound is of interest in organic synthesis, particularly in the development of agrochemicals or pharmaceuticals, where chloroalkyl esters are often utilized as intermediates.

Properties

CAS No.

90284-89-2

Molecular Formula

C13H23ClO4

Molecular Weight

278.77 g/mol

IUPAC Name

diethyl 2-(2-chlorohexyl)propanedioate

InChI

InChI=1S/C13H23ClO4/c1-4-7-8-10(14)9-11(12(15)17-5-2)13(16)18-6-3/h10-11H,4-9H2,1-3H3

InChI Key

IUYBDUVPRVZPIM-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC(C(=O)OCC)C(=O)OCC)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (2-chlorohexyl)propanedioate typically involves the alkylation of diethyl malonate with 2-chlorohexyl bromide. The reaction is carried out in the presence of a strong base, such as sodium ethoxide, which deprotonates the diethyl malonate to form an enolate ion. This enolate ion then undergoes nucleophilic substitution with 2-chlorohexyl bromide to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

Diethyl (2-chlorohexyl)propanedioate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl (2-chlorohexyl)propanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl (2-chlorohexyl)propanedioate involves the formation of enolate ions, which act as nucleophiles in various chemical reactions. The enolate ions can undergo nucleophilic substitution, addition, and other reactions, leading to the formation of a wide range of products. The molecular targets and pathways involved depend on the specific reactions and conditions used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, insights can be inferred from related compounds:

(i) Diethylaminoethyl Chloride ()
  • Structure: Features a diethylamino group attached to a chloroethyl chain (C₂H₄Cl), distinct from the chlorohexyl-propanedioate backbone of the target compound.
  • Reactivity: The presence of a tertiary amine in diethylaminoethyl chloride enables nucleophilic substitution reactions, whereas the ester and chloroalkyl groups in Diethyl (2-chlorohexyl)propanedioate may favor hydrolysis or alkylation pathways .
(ii) 2-(2,4-Dichlorophenoxy)propionic Acid ()
  • Functional Groups: A chlorinated phenoxy-propionic acid, differing significantly from the esterified malonic acid structure of this compound.

Challenges in Comparative Analysis

The lack of direct experimental data in the provided evidence precludes a rigorous comparison of this compound with its analogs. For example:

  • Physicochemical Properties : Melting points, solubility, or stability data are absent.
  • Synthetic Routes: No information on preparation methods or yields.
  • Biological Activity: Potential pesticidal or pharmacological effects remain speculative.

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